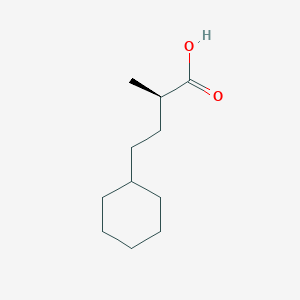

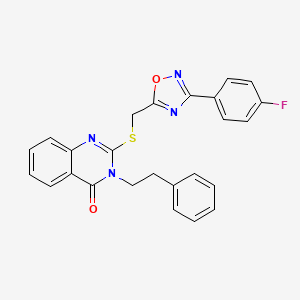

![molecular formula C19H24N4O2 B2414474 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421458-68-5](/img/structure/B2414474.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone is a part of a class of compounds that are inhibitors of PDE4 isozymes . These compounds have a binding affinity for the PDE4B isoform . They are used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[5,1-b][1,3]oxazin-2-yl core structure. The InChI code for a related compound, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, is1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2 .

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

The compound has been investigated for its catalytic properties. For instance, a study by Štanfel et al. (2021) explored immobilized Cu(II)-enaminone complexes as heterogeneous catalysts for azomethine imine-alkyne cycloadditions (CuAIAC). These complexes demonstrated promising catalytic activity in the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles , which are valuable heterocyclic compounds .

NLRP3 Inhibition

Researchers have used lipophilic ligand efficiency as a guiding metric to identify a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas as novel NLRP3 inhibitors. These compounds aim to minimize the risk of drug-induced liver injury .

PI3Kδ Inhibition

Novel pyrazolopyridine derivatives, including some based on the pyrazolo scaffold, have been discovered as potent and orally available PI3Kδ inhibitors. These compounds hold promise for therapeutic applications .

Anti-Necroptotic Activity

A series of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives were reported as potent necroptosis inhibitors. The representative compound displayed anti-necroptotic activity and inhibitory effects against receptor-interacting protein kinase 1 (RIPK1) .

Antibiotic and Anti-Alzheimer Activity

Bicyclic pyrazolidinones, including those derived from this compound, exhibit antibiotic and anti-Alzheimer activity. These findings highlight potential therapeutic applications .

Other Biological Activities

While not directly related to this compound, it’s worth noting that pyrazoles have been studied for their inhibition of lymphocyte-specific protein tyrosine kinase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Mecanismo De Acción

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-19(17-15-18-23(20-17)8-4-14-25-18)22-12-10-21(11-13-22)9-7-16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQWYQGVPDZCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-phenethylpiperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)

![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)

![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)

![2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2414404.png)

![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)

![4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2414412.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)